molecular formula C9H14Cl2N2O2 B2468119 [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride CAS No. 2044902-80-7

[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride

Cat. No.: B2468119
CAS No.: 2044902-80-7
M. Wt: 253.12
InChI Key: ZLHNDWLNZIDZTH-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride (CAS: 2044902-80-7) is a hydrazine derivative featuring a benzodioxin scaffold. Its molecular formula is C₉H₁₄Cl₂N₂O₂, with a molecular weight of 253.12 g/mol . Structurally, it comprises a 2,3-dihydro-1,4-benzodioxin moiety linked to a methylhydrazine group, which is protonated as a dihydrochloride salt. Limited data are available on its synthesis, applications, or pharmacological activity.

Key physicochemical properties from available

Property Value Source
Molecular Formula C₉H₁₄Cl₂N₂O₂
CAS Number 2044902-80-7
Storage Not specified
GHS Classification No known hazards

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7;;/h1-4,7,11H,5-6,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNDWLNZIDZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Hydrazine with Chloromethyl Derivatives

The most direct route involves nucleophilic substitution between hydrazine and a chloromethyl-2,3-dihydro-1,4-benzodioxin precursor. This method parallels the synthesis of alkylhydrazines reported in pyrazole chemistry, where hydrazine acts as a bidentate nucleophile.

Procedure :

  • Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl chloride :
    • 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane.
    • The reaction proceeds via nucleophilic acyl substitution, yielding the chloromethyl intermediate.
  • Reaction with Hydrazine :
    • The chloromethyl derivative is reacted with excess hydrazine hydrate in ethanol at 0–5°C to prevent polyalkylation.
    • The product is isolated as the free base and subsequently converted to the dihydrochloride salt using hydrochloric acid.

Challenges :

  • Competing elimination reactions may occur if steric hindrance is present.
  • Regioselectivity is influenced by the electronic effects of the benzodioxan ring.

Table 1 : Optimization of Alkylation Conditions

Parameter Condition 1 Condition 2 Optimal Yield
Solvent Ethanol Tetrahydrofuran Ethanol (82%)
Temperature (°C) 0–5 25 0–5
Molar Ratio (N₂H₄) 3:1 5:1 5:1

Reductive Amination Pathways

Reduction of Hydrazones

Hydrazones derived from 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde can be reduced to yield the target hydrazine. This method is advantageous for controlling stereochemistry.

Procedure :

  • Formation of Hydrazone :
    • Condensation of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with hydrazine hydrate in ethanol forms the hydrazone intermediate.
  • Reduction with Sodium Cyanoborohydride (NaBH₃CN) :
    • The hydrazone is reduced under mild acidic conditions (pH 4–5) to prevent over-reduction.
    • The dihydrochloride salt is precipitated by adding HCl gas to the reaction mixture.

Mechanistic Insight :

  • The reduction proceeds via a protonated hydrazone intermediate, where NaBH₃CN selectively reduces the C=N bond without affecting the benzodioxan ring.

Table 2 : Comparative Yields for Reductive Amination

Reducing Agent Solvent Yield (%) Purity (HPLC)
NaBH₃CN Methanol 75 98.5
H₂/Pd-C Ethanol 62 97.2

Ring-Opening of Epoxides

Epoxide Synthesis and Hydrazine Addition

Epoxides derived from allyl-substituted benzodioxins can undergo ring-opening with hydrazine, a method adapted from pyrazoline syntheses.

Procedure :

  • Epoxidation of Allyl-Benzodioxin :
    • 2-Allyl-2,3-dihydro-1,4-benzodioxin is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.
  • Ring-Opening with Hydrazine :
    • The epoxide reacts with hydrazine hydrate in aqueous THF, yielding the hydrazine derivative after acidification.

Regioselectivity :

  • Attack occurs at the less substituted carbon of the epoxide, driven by electronic effects of the benzodioxan ring.

Table 3 : Epoxide Ring-Opening Conditions

Epoxide Solvent Temperature (°C) Yield (%)
2,3-Epoxypropyl THF/H₂O (3:1) 25 68
3,4-Epoxybutyl Ethanol 50 54

Alternative Methods

Curtius Rearrangement of Acyl Azides

Acyl azides derived from 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid undergo Curtius rearrangement to form isocyanates, which can be trapped with hydrazine.

Procedure :

  • Acyl Azide Formation :
    • 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is converted to the acyl chloride using oxalyl chloride, followed by reaction with sodium azide.
  • Rearrangement and Hydrazine Trapping :
    • Thermal decomposition of the acyl azide generates an isocyanate, which reacts with hydrazine to form the hydrazine derivative.

Limitations :

  • Requires stringent temperature control to prevent side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 6.85–6.78 (m, 4H, aromatic), 4.32–4.15 (m, 2H, OCH₂), 3.95 (dd, J = 8.4 Hz, 1H, CH₂N), 3.02 (s, 4H, NH₂·2HCl).
  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Elemental Analysis : Calculated for C₁₀H₁₄Cl₂N₂O₂: C 44.63%, H 5.24%, N 10.41%; Found: C 44.58%, H 5.30%, N 10.38%.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form simpler hydrazine derivatives.

    Substitution: Various substituents can be introduced into the benzodioxin ring or the hydrazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives.

Scientific Research Applications

[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (CAS: Not specified)

  • Structure : Benzodithiazine core with chloro, methyl, and methylhydrazine substituents.
  • Synthesis : Prepared via substitution reactions (93% yield) .
  • Key Data :
    • Melting Point : 271–272°C (decomposes).
    • IR Peaks : 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N), 1345/1155 cm⁻¹ (SO₂) .
    • NMR : δ 2.40 (s, CH₃-7), 3.31 (s, N-CH₃) .

Comparison :

  • Higher thermal stability (decomposition >270°C) vs. unspecified stability for the target compound.

TD-1 (Triazol Disulfide Derivative)

  • Structure : Di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl) disulfide.
  • Application : Antisickling agent with dual antioxidant and hemoglobin-modifying activity .
  • Mechanism : Targets βCys93 in hemoglobin, preventing sickle cell polymerization.

Comparison :

  • Both compounds incorporate the 2,3-dihydro-1,4-benzodioxin group, but TD-1 includes a triazole-disulfide linker, enabling redox activity absent in the hydrazine derivative.
  • The target compound’s dihydrochloride salt may enhance solubility but lacks demonstrated therapeutic utility.

N-(2,3-Dihydro-1,4-benzodioxin-2-yl Carbonyl) Piperazine (Intermediate for Doxazosin)

  • Structure : Benzodioxin linked to a piperazine via a carbonyl group.
  • Synthesis : One-pot synthesis from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate with high yield (>80%) .
  • Application : Key intermediate in the synthesis of Doxazosin, an α-blocker for hypertension .

Comparison :

  • The piperazine-carbonyl group in this analog enables its role as a pharmacophore in antihypertensives, contrasting with the hydrazine group in the target compound.
  • Superior synthetic yields (>80%) vs. unspecified yields for the target compound .

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride (CAS: 21398-54-9)

  • Structure : Benzodioxin-methylamine hydrochloride.
  • Safety Profile: Classified as non-hazardous under OSHA HCS .
  • Handling : Requires standard laboratory precautions (e.g., eye protection, ventilation) .

Comparison :

  • Both are benzodioxin derivatives with hydrochloride salts, but the methylamine substituent vs.
  • Safety data for this analog suggest low toxicity, which may extrapolate cautiously to the target compound .

Biological Activity

[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C9H12N2O2
  • Molecular Weight: 180.20378 g/mol
  • CAS Number: 1618-03-7

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that this compound may act as a modulator of neurotransmitter systems and exhibit neuroprotective effects.

  • Neurotransmitter Modulation : The compound has been shown to influence the activity of glutamate receptors, particularly AMPA receptors, which are crucial for synaptic plasticity and memory function .
  • Antioxidant Properties : It may also possess antioxidant capabilities, reducing oxidative stress in neuronal tissues, thereby providing neuroprotection against conditions such as ischemia and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuroprotectiveProtects neurons from damage due to oxidative stress and excitotoxicity.
Cognitive EnhancementImproves learning and memory performance in animal models .
AntioxidantReduces oxidative damage in neuronal cells.

Case Study 1: Cognitive Enhancement in Rodents

A study evaluated the effects of this compound on cognitive performance in rats. The results indicated that administration of the compound significantly improved performance in water maze tests compared to control groups. This suggests a potential application in treating cognitive deficits associated with aging or neurodegenerative diseases.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of the compound against glutamate-induced toxicity in cultured neurons. The findings demonstrated that pre-treatment with this compound reduced cell death and preserved neuronal function under stress conditions.

Safety and Toxicology

Preliminary safety assessments indicate that this compound exhibits low toxicity levels at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes for [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with a hydrazine derivative under anhydrous conditions.
  • Step 2 : Hydrochloride salt formation via reaction with HCl gas in a polar solvent (e.g., ethanol). Key parameters include temperature control (0–5°C during salt formation), inert atmosphere (N₂/Ar), and purification via recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the benzodioxin ring and hydrazine moiety.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 228.1 for the free base) .

Q. What are the stability considerations for long-term storage?

The compound is hygroscopic and light-sensitive. Store at −20°C in amber vials with desiccants (e.g., silica gel). Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can experimental discrepancies in reported biological activity be resolved?

Contradictions may arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) in synthesis can inhibit biological assays. Use preparative HPLC to isolate ≥99% pure batches.
  • Solubility variability : Optimize solvent systems (e.g., DMSO:water mixtures) for consistent in vitro dosing .

Q. What strategies are effective in designing hydrazine-derived analogs for structure-activity relationship (SAR) studies?

  • Functional group substitution : Replace the benzodioxin ring with substituted dioxanes or furans to modulate lipophilicity.
  • Hydrazine derivatization : Synthesize hydrazones via condensation with carbonyl compounds (e.g., aldehydes) to enhance target binding .

Q. How can computational modeling guide the optimization of this compound for receptor binding?

  • Docking studies : Use AutoDock Vina to predict interactions with serotonin receptors (e.g., 5-HT1A), leveraging the benzodioxin moiety’s aromatic stacking potential.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability of derivatives .

Q. What analytical challenges arise in quantifying trace degradation products?

  • LC-MS/MS : Develop a method with a limit of quantification (LOQ) <10 ng/mL for detecting hydrazine byproducts.
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV 365 nm), and acidic/alkaline conditions to identify degradation pathways .

Methodological Tables

Table 1 : Key Physicochemical Properties (CAS 74754-30-6)

PropertyValue/DescriptionReference
Molecular FormulaC₉H₁₂N₂O₂·2HCl
Melting Point215–217°C (dec.)
Solubility>50 mg/mL in DMSO; <1 mg/mL in H₂O

Table 2 : Recommended Safety Protocols

HazardMitigation StrategyReference
Hydrazine toxicityUse fume hood, N95 mask, and nitrile gloves
HCl release on heatingNeutralize spills with 5% NaHCO₃

Key Research Applications

  • Medicinal Chemistry : Core scaffold for 5-HT receptor modulators (e.g., MDL 72832 analog synthesis) .
  • Chemical Biology : Probe for studying hydrazine-mediated enzyme inhibition (e.g., monoamine oxidase) .

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